N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)9-5-23-15(18-9)19-14(20)7-1-2-10-11(3-7)22-6-21-10/h1-5H,6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLSLNNMWIHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 2,5-dichlorothiophene with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential bioactivity against various pests and weeds.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring can interact with biological macromolecules, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[d][1,3]dioxole Carboxamide Derivatives
- HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) : Structure: Methoxyphenyl substituent at the carboxamide position. Properties: Synthesized via column chromatography (75% yield, m.p. 175–177°C). Characterized by NMR, IR, and HRMS. No reported biological activity. Comparison: The target compound replaces the methoxyphenyl group with a dichlorothiophenyl-thiazole moiety, likely increasing steric bulk and lipophilicity.
- HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) : Structure: 3,5-Dimethoxyphenyl substituent. Properties: Similar synthesis to HSD-2 (77% yield, m.p. 150.5–152°C).
Thiazole-Based Anticancer Agents
- Compound 7b (from 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives) : Structure: Thiazole core with a phenyl group and hydrazide substituents. Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
Compound 11 (thiadiazole derivative) :
- Activity : IC50 = 1.98 ± 1.22 μg/mL against HepG-2 cells.
- Comparison : Thiadiazoles differ in ring structure but highlight the importance of heterocyclic systems in bioactivity.
Key Structural and Functional Differences
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes several functional groups contributing to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10Cl2N2O3S |
| Molecular Weight | 385.22 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on recent studies:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), particularly COX-2, which is implicated in pain and inflammation pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways related to cancer proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : In vitro testing on human breast cancer cells showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through selective inhibition of COX-2:
- In Vitro Studies : Compounds similar to this one demonstrated stronger binding affinities to COX-2 than traditional anti-inflammatory drugs.
- Animal Models : In murine models, administration resulted in significant reductions in inflammatory markers and symptoms associated with conditions like arthritis.
Antimicrobial Activity
Studies have indicated that the compound possesses antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound was effective against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism : It likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
Toxicological Profile
While the biological activity is promising, understanding the toxicological effects is crucial for therapeutic applications:
- Toxicity Assessments : Studies have reported alterations in hematological parameters in rodent models at high doses, indicating potential toxicity.
- Safety Margin : Further research is needed to establish a clear therapeutic index and safety profile for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
